molecular formula C18H12Cl2FN5O3S2 B609952 PF-05089771 CAS No. 1235403-62-9

PF-05089771

Katalognummer: B609952
CAS-Nummer: 1235403-62-9
Molekulargewicht: 500.4 g/mol
InChI-Schlüssel: ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-05089771 is a potent, orally active, and selective aryl sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7, developed by Pfizer for pain management. Nav1.7 is a critical mediator of pain signaling, primarily expressed in peripheral sensory neurons and sympathetic ganglia. Genetic studies have linked Nav1.7 dysfunction to congenital insensitivity to pain and chronic pain disorders like inherited erythromelalgia (IEM) and small fiber neuropathy . This compound selectively targets the voltage-sensing domain IV (VSD4) of Nav1.7, stabilizing the channel in a non-conducting conformation with slow recovery kinetics . Preclinical studies demonstrated its high selectivity (>1,000-fold over Nav1.5 and Nav1.8) and efficacy in rodent pain models .

Vorbereitungsmethoden

Structural Overview and Retrosynthetic Analysis

PF-05089771 (IUPAC name: 4-[2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide tosylate) features a complex architecture with three aromatic systems: a pyrazole-substituted chlorophenol, a fluorinated chlorobenzenesulfonamide, and a thiazole ring . The molecular formula is C₁₈H₁₂Cl₂FN₅O₃S₂·C₇H₈O₃S (molar mass: 672.56 g/mol) . Retrosynthetic analysis divides the molecule into two key intermediates:

  • Pyrazole-containing chlorophenol moiety (Intermediate A).

  • Fluorinated chlorobenzenesulfonamide-thiazole moiety (Intermediate B).

The diaryl ether linkage connects these intermediates, followed by tosylate salt formation .

Synthesis of Intermediate A: Pyrazole-Substituted Chlorophenol

Intermediate A is synthesized via a regioselective pyrazole ring formation. The process begins with 4-chloro-2-hydroxybenzaldehyde undergoing condensation with hydrazine derivatives to form the pyrazole core. Key steps include:

  • Cyclization : Reaction of 4-chloro-2-hydroxybenzaldehyde with methyl hydrazine in ethanol under reflux yields 3-amino-4-(4-chloro-2-hydroxyphenyl)-1H-pyrazole .

  • Protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

Table 1: Reaction Conditions for Intermediate A

StepReagents/ConditionsYieldPurity (HPLC)
CyclizationEthanol, reflux, 12 h78%95%
ProtectionBoc₂O, DMAP, DCM, rt85%97%

Synthesis of Intermediate B: Fluorinated Chlorobenzenesulfonamide-Thiazole

Intermediate B is prepared through sequential functionalization of a fluorinated benzene ring:

  • Sulfonylation : 5-chloro-2-fluorobenzenesulfonyl chloride reacts with 4-aminothiazole in dichloromethane (DCM) with triethylamine as a base .

  • Chlorination : Electrophilic aromatic substitution introduces the second chlorine atom at the 5-position using Cl₂ in acetic acid.

Table 2: Reaction Conditions for Intermediate B

StepReagents/ConditionsYieldPurity (HPLC)
SulfonylationDCM, Et₃N, 0°C → rt82%96%
ChlorinationCl₂, AcOH, 50°C75%93%

Diaryl Ether Formation and Deprotection

The critical diaryl ether bond is formed via nucleophilic aromatic substitution (SNAr):

  • Coupling : Intermediate A (Boc-protected) reacts with Intermediate B in dimethylformamide (DMF) using potassium carbonate as a base at 80°C .

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the free amine.

Table 3: Diaryl Ether Coupling Optimization

BaseSolventTemp (°C)Yield
K₂CO₃DMF8068%
Cs₂CO₃DMSO10055%

Optimal conditions (K₂CO₃/DMF/80°C) balance reactivity and side-product formation .

Final Tosylate Salt Formation

The free base is converted to the tosylate salt to enhance solubility and stability:

  • Acid-Base Reaction : this compound base is treated with p-toluenesulfonic acid in methanol, followed by crystallization from ethanol/water .

Table 4: Salt Formation Characterization

ParameterValueMethod
Melting Point218–220°CDSC
Purity≥98%HPLC

Process Optimization and Challenges

Regioselectivity in Pyrazole Formation

Early routes suffered from low regioselectivity (50:50 pyrazole isomers). Switching from methyl hydrazine to tert-butyl carbazate improved selectivity to 9:1, favoring the desired 3-amino-1H-pyrazol-4-yl isomer .

CYP Inhibition Mitigation

Initial leads exhibited potent CYP2C9 inhibition due to the sulfonamide group. Introducing the fluorine atom at the 2-position of the benzene ring reduced logP and CYP affinity, achieving >100-fold selectivity over CYP2C9 .

Scalability of Diaryl Ether Coupling

Pilot-scale studies identified DMF as suboptimal due to difficult removal. Switching to N-methylpyrrolidone (NMP) improved solvent recovery and reduced residual dimethylamine byproducts .

Analytical Characterization

Table 5: Spectroscopic Data for this compound Tosylate

TechniqueKey Data
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, thiazole-H), 7.75 (d, J=8.4 Hz, 2H, tosyl-H), 7.12 (d, J=8.4 Hz, 2H, tosyl-H) .
HPLC Retention time: 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
HRMS [M+H]⁺ calc. 500.0341, found 500.0339 .

Analyse Chemischer Reaktionen

PF 05089771 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Additionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Halogenierungsmittel wie Chlor und Fluor sowie Sulfonierungsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen die gewünschten Sulfonamid- und Pyrazolderivate. Die Verbindung ist auch dafür bekannt, mit der Spannungssensor-Domäne von Natriumkanälen zu interagieren, was zu ihren inhibitorischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

  • Diabetic Peripheral Neuropathy :
    • A phase II clinical trial (NCT02215252) evaluated PF-05089771's efficacy as a monotherapy and in combination with pregabalin for treating painful diabetic peripheral neuropathy. The trial involved 135 subjects and aimed to determine if this compound could significantly reduce pain compared to placebo. Results indicated that while there was a trend towards reduced pain, it did not achieve statistical significance compared to placebo, leading to the discontinuation of further studies in this area .
  • Osteoarthritis :
    • This compound has also been investigated for its potential benefits in patients with osteoarthritis of the knee. A safety and tolerability study was conducted, but specific efficacy results have yet to be published .
  • Analgesic Properties :
    • A study assessing the analgesic properties of this compound found that it did not demonstrate significant analgesic effects when tested alone or with pregabalin across various pain models. This lack of efficacy has raised concerns about its viability as a treatment option for pain management .

Summary of Clinical Findings

Study TypeConditionSample SizePrimary EndpointResult
Phase II TrialDiabetic Peripheral Neuropathy135Average Pain ScoreNot statistically significant vs placebo
Safety StudyOsteoarthritisNot specifiedSafety and TolerabilityOngoing investigation
Analgesic StudyVarious Pain Models25Pain EndpointsNo significant difference from placebo

Wirkmechanismus

PF 05089771 exerts its effects by selectively inhibiting the Nav1.7 and Nav1.8 sodium channels. These channels play a critical role in the generation and propagation of action potentials in sensory neurons. By blocking these channels, PF 05089771 reduces the excitability of these neurons, thereby decreasing the transmission of pain signals. The compound interacts with the voltage-sensor domain of the sodium channels, stabilizing them in an inactivated state and preventing their activation .

Vergleich Mit ähnlichen Verbindungen

Selectivity and Potency

PF-05089771 exhibits superior selectivity for Nav1.7 over other sodium channel subtypes compared to non-selective inhibitors like phenytoin or carbamazepine. However, newer compounds such as 10o (a novel aryl sulfonamide) and GNE-131 demonstrate enhanced potency and neuronal excitability suppression in dorsal root ganglion (DRG) neurons. For example, 10o reduced firing frequency in DRG neurons at 10 nM, equivalent to 100 nM this compound .

Compound Nav1.7 IC₅₀ (nM) Selectivity (vs. Nav1.5/Nav1.8) Key Mechanism
This compound 11 >1,000-fold VSD4 binding, state-dependent
Phenytoin ~10,000 Non-selective Pore-blocking, use-dependent
CNV1014802 240 Moderate Accelerates inactivation
10o 2.5 >1,000-fold Enhanced neuronal inhibition
Vixotrigine 695 Moderate State-dependent, pore-blocking

Data sourced from

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

This compound’s PK limitations, including low oral bioavailability and high plasma protein binding, contrast with compounds like SSCI-1 and SSCI-2 , which achieve higher unbound plasma concentrations in preclinical models . In clinical trials, this compound required a 1,600 mg single dose to achieve therapeutic plasma levels in IEM, whereas lower doses (150 mg BID) failed in diabetic neuropathy studies .

Clinical Efficacy

  • This compound vs. Pregabalin: In a phase II trial for diabetic neuropathy, this compound showed a non-significant pain reduction (mean difference vs. placebo: -0.41), while pregabalin achieved statistically significant relief (-0.53) .
  • This compound vs. Ibuprofen: In postoperative dental pain, this compound failed to outperform ibuprofen, a non-selective cyclooxygenase inhibitor .
  • 10o and GNE-131 : These compounds demonstrated superior preclinical efficacy in DRG neuron models but lack extensive clinical data .

Mechanism of Action

This compound’s state-dependent inhibition contrasts with CNV1014802 , which accelerates inactivation kinetics. This compound requires ~17 minutes to reach steady-state inhibition, whereas CNV1014802 achieves effects within 30–60 seconds . This slower kinetics may limit its utility in dynamic pain conditions.

Key Challenges and Insights

  • Dose Limitations : this compound’s high doses (e.g., 1,600 mg) were impractical for chronic use due to safety concerns, whereas analogs like 10o require lower doses for efficacy .
  • Pain Model Sensitivity : this compound failed in human pain models (e.g., UVB-induced thermal pain) despite success in rodent models, highlighting translational gaps .
  • Multi-Target Approaches : Compounds like vixotrigine (Nav1.7/Nav1.3 dual inhibition) suggest that targeting multiple sodium channels may improve efficacy compared to selective Nav1.7 blockers .

Biologische Aktivität

PF-05089771 is a selective blocker of the voltage-gated sodium channel NaV1.7, which plays a critical role in pain signaling. This compound has been under investigation for its potential therapeutic applications, particularly in managing pain associated with conditions like diabetic peripheral neuropathy and inherited erythromelalgia.

This compound demonstrates potent inhibition of NaV1.7 channels, with IC50 values of 8 nM for mouse, 11 nM for human, and 171 nM for rat channels, indicating a strong selectivity for the human NaV1.7 over other sodium channels such as NaV1.2, NaV1.3, and NaV1.6, which have IC50 values ranging from 0.11 to 25 μM . The compound effectively blocks spontaneous firing in induced pluripotent stem cell (iPSC) sensory neurons derived from patients with inherited erythromelalgia, demonstrating its potential utility in clinical settings .

Study Overview

A randomized, placebo-controlled clinical trial (NCT02215252) evaluated the efficacy of this compound in treating pain due to diabetic peripheral neuropathy. The study involved 135 subjects who received either this compound (150 mg twice daily), pregabalin (150 mg twice daily), or placebo over a four-week treatment period following a one-week placebo run-in .

Results

While there was a trend towards reduced pain scores in the this compound group compared to placebo, the results were not statistically significant. The mean difference in pain scores at week 4 was -0.41 (90% credible interval: -1.00 to 0.17), which did not meet the predefined efficacy criteria . In contrast, pregabalin demonstrated a statistically significant reduction in pain scores compared to placebo, with a mean difference of -0.53 (90% credible interval: -0.91 to -0.20) .

Summary of Findings

Treatment GroupMean Pain Score DifferenceStatistical Significance
This compound vs Placebo-0.41Not significant
Pregabalin vs Placebo-0.53Significant

The study concluded that while this compound was well tolerated, its analgesic efficacy was modest compared to pregabalin, leading to discussions regarding its potential limitations in clinical use .

Pharmacodynamics and Kinetics

Research indicates that the pharmacodynamics of this compound are influenced by its state-dependent binding to the NaV1.7 channel. Studies have shown that the binding is facilitated by long depolarizing prepulses, leading to significant inhibition rates when tested under various conditions . The compound's effects on nociceptor excitability were also explored, revealing that it can convert some neurons from repetitive spiking to transient spiking under inflammatory conditions .

Case Studies and Comparative Analysis

Further investigations into this compound's analgesic properties have yielded mixed results across different pain models. In one study comparing it with other analgesics like ibuprofen and pregabalin, this compound did not meet the criteria for statistical significance when administered alone or in combination with pregabalin .

Comparative Efficacy Table

Pain ModelThis compound EffectPregabalin EffectIbuprofen Effect
Thermal PainNot significantSignificantSignificant
Pressure StimulationNot significantSignificantSignificant
Cold PressorNot significantSignificantSignificant

This table summarizes findings from studies assessing the efficacy of this compound against established analgesics across various pain models.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of PF-05089771's inhibition of Nav1.7 channels?

this compound selectively inhibits Nav1.7 channels by binding to the voltage-sensor domain (VSD4) in a state-dependent manner. Experimental protocols using voltage-clamp electrophysiology revealed that this compound preferentially blocks inactivated or activated states of Nav1.7, with an IC50 of 11 nM for semi-activated channels and ~10 µM for resting channels . Methodological approaches include modified voltage protocols (e.g., 4-second prepulses to specific voltages) to isolate state-dependent effects, coupled with concentration-response curves to determine potency .

Q. How selective is this compound for Nav1.7 compared to other sodium channels?

Q. What experimental models are used to evaluate this compound's efficacy in pain research?

Key models include:

  • iPSC-derived sensory neurons : Used to assess reversal of hyperexcitability in inherited erythromelalgia (IEM) models, with protocols involving temperature-dependent pain assays and phased dosing (e.g., TS1/TS2 treatment stages) .
  • In vivo models : Capsaicin-induced neurogenic flare in mice, where this compound (30 nM) blocked 75% of TTX-S currents in DRG neurons .

Advanced Research Questions

Q. How does lidocaine enhance this compound's inhibition of Nav1.7 channels?

Lidocaine synergistically increases this compound's binding affinity by stabilizing Nav1.7 in a high-affinity conformation. Co-application of 100 nM this compound with 1 mM lidocaine increased inhibition from 51–66% to 83–87%, as shown in voltage-clamp experiments using prepulse protocols (e.g., 240 mV for 4 seconds). This suggests allosteric modulation, where lidocaine shifts the voltage sensor to an "activated" state, enhancing this compound's access to its binding site .

Q. Why do clinical trials of this compound show inconsistent efficacy across pain conditions?

Discrepancies arise from pharmacokinetic limitations and disease heterogeneity. For example:

  • In IEM patients, a single 1600 mg dose achieved unbound plasma concentrations of ~160 nM, correlating with pain relief .
  • In diabetic neuropathy trials, lower doses (150 mg twice daily) resulted in sub-therapeutic plasma levels (<160 nM), insufficient for Nav1.7 blockade . Additional factors include high plasma protein binding and state-dependent efficacy, requiring higher doses to target resting channels .

Q. How do Nav1.7 splice variants influence this compound's inhibitory profile?

this compound exhibits similar potency across four Nav1.7 splice isoforms (IC50 ~11 nM), as shown in heterologous expression systems (Table 1 in ). However, splice variants in pathological conditions (e.g., DNP) may alter channel kinetics, necessitating tailored experimental designs using patient-specific iPSC neurons to assess functional impacts .

Q. What methodological considerations are critical for interpreting this compound's state-dependent inhibition?

Key protocols include:

  • Prepulse voltage optimization : Testing inhibition at voltages ranging from -280 mV (hyperpolarized) to 0 mV (depolarized) to isolate state-specific effects .
  • Kinetic analysis : Monitoring binding rates (e.g., time constants τ) under different lidocaine co-application conditions to quantify synergistic effects .
  • Replicates and statistical power : Using ≥3–6 observations per concentration to ensure reproducibility, as highlighted in concentration-response studies .

Q. What explains the lack of this compound's efficacy in non-IEM pain models?

Non-IEM conditions (e.g., postoperative pain) may involve Nav1.7-independent mechanisms or require broader sodium channel blockade. For instance, this compound's failure in dental pain trials suggests that Nav1.7 alone is insufficient for analgesia in acute inflammatory settings, necessitating combination therapies (e.g., with lidocaine) .

Q. Key Methodological Recommendations

  • For in vitro studies : Use voltage-clamp protocols with prepulses to isolate state-dependent effects .
  • For clinical translation : Optimize dosing to achieve unbound plasma concentrations >160 nM, accounting for protein binding .
  • For mechanistic studies : Combine this compound with lidocaine to probe allosteric interactions .

Eigenschaften

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336085
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235403-62-9
Record name PF-05089771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05089771
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-05089771
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (29 mg, 1.2 mmol) in dimethylformamide (1 mL) was added N-(1-tert-butyl-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-5-yl)-2,2,2-trifluoroacetamide (Preparation 209, 239 mg, 0.661 mmol) and stirred for 30 minutes. To this was added tert-butyl 5-chloro-2,4-difluorophenylsulfonyl(thiazol-4-yl)carbamate (Preparation 453, 206 mg, 0.501 mmol) and stirred for 24 hours. After this time only a small amount of product was observed, so potassium carbonate (40 mg, 0.3 mmol) was added and the reaction heated at 55° C. for 3 days. The reaction was cooled, diluted with ethyl acetate and the organic extract washed with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by automated flash column chromatography eluting with ethyl acetate:hexanes (gradient 0:1 to 1:0, by volume) afforded fully protected product. This residue was dissolved in methanol (1 mL) and sodium carbonate solution (2 M aqueous, 0.08 mL, 0.2 mmol) and water (0.2 mL) added. The reaction was stirred at room temperature for 6 hours and then heated at 55° C. for 16 hours before concentrating in vacuo and passing through a short silica gel column eluting with methanol:dichloromethane (gradient 0:1 to 1:9, by volume). All product related fractions were combined, concentrated in vacuo, dissolved in methanol (saturated in gaseous hydrogen chloride) and heated at 50° C. for 16 hours. Purification by preparative HPLC afforded the title compound as a white solid, 31 mg, 12% yield.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0.08 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
12%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.